hrdC protein
Description
Defining the HRDC Domain: Structural Features and Conserved Motifs
The HRDC domain is defined by its distinct helical architecture and the presence of specific conserved residues that are crucial for its structure and function.
The stability of the HRDC domain's helical bundle is maintained by a hydrophobic core. nih.gov In the human Bloom syndrome protein (BLM), key hydrophobic residues such as Leu1222, Leu1246, Leu1249, and Leu1282 are essential for holding the structure together. nih.govresearchgate.net While the identity of these core residues can vary among different RecQ family members, their hydrophobic nature is a conserved feature. nih.gov Additionally, some HRDC domains possess distinct surface charge properties that are critical for their function. For example, the Saccharomyces cerevisiae Sgs1p HRDC domain has a positively charged surface that facilitates DNA interaction. embl.denih.gov In contrast, the BLM HRDC domain has a predominantly electronegative surface. frontiersin.org
Properties
CAS No. |
146150-95-0 |
|---|---|
Molecular Formula |
C5H5N3OS |
Synonyms |
hrdC protein |
Origin of Product |
United States |
Molecular Architecture and Classification of Hrdc Domains
Categorization of HRDC Domains Across Protein Families
Other Identified Protein Contexts for HRDC Domains
While prominently featured in RecQ helicases, the HRDC domain is not exclusive to this family of proteins. Its presence in other protein contexts underscores its broad importance in nucleic acid metabolism.
RNase D and the DnaQ-H Superfamily: The HRDC domain is found in RNase D, a 3'-5' exoribonuclease involved in the maturation of stable RNAs. expasy.orgnih.gov In Escherichia coli RNase D, two HRDC-like domains, along with the catalytic domain, form a ring-shaped structure that is likely crucial for determining the enzyme's substrate specificity. nih.gov RNase D is part of the DnaQ-H superfamily of 3'-5' exonucleases. ebi.ac.uk
RNA Polymerase II Subunit RBP4: The HRDC domain is also present in the eukaryotic and archaeal RNA polymerase II subunit RBP4. embl.deebi.ac.ukebi.ac.uk In this context, the N-terminal region of RBP4, which contains the HRDC domain, forms a heterodimerization alpha-hairpin. embl.deebi.ac.uk This highlights a role for the HRDC domain in protein-protein interactions within large enzymatic complexes.
The diverse protein contexts in which the HRDC domain is found illustrate its adaptability as a structural motif that has been co-opted for various functions related to nucleic acid binding and the modulation of enzymatic activity.
Below is a table summarizing the proteins mentioned that contain an HRDC domain.
| Protein/Protein Family | Organism/Group | Function of the Protein/Family | Role of the HRDC Domain |
| RecQ helicases (e.g., WRN, BLM, Sgs1p) | Eukaryotes, Bacteria | DNA unwinding, recombination, repair | Auxiliary DNA binding, substrate specificity, protein-protein interactions |
| RNase D | Eubacteria, Eukaryotes | 3' maturation of stable RNAs | Substrate specificity, structural component |
| RNA Polymerase II subunit RBP4 | Eukaryotes, Archaea | Transcription | Protein-protein interaction (heterodimerization) |
| DnaQ-H superfamily | Various | 3'-5' exonuclease activity | Structural and functional roles |
Compound and Protein Names
| Name |
| Bloom syndrome protein (BLM) |
| hrdC protein |
| RNA polymerase II subunit RBP4 |
| RNase D |
| Sgs1p |
| Werner syndrome protein (WRN) |
Functional Roles and Molecular Mechanisms of Hrdc Domains
Modulation of DNA Helicase Activity
The HRDC domain exerts significant control over the core enzymatic functions of the helicases to which it is attached, influencing both ATP hydrolysis and the mechanics of DNA unwinding. This modulation is often dependent on the specific DNA substrate, allowing the helicase to perform diverse roles in genome maintenance.
The HRDC domain plays a multifaceted and substrate-specific role in regulating the DNA unwinding activity of helicases. It can act as both a suppressor and an essential cofactor for unwinding, depending on the DNA structure.
For standard duplex DNA substrates, the HRDC domain in E. coli RecQ has been observed to suppress unwinding activity. sissa.itoup.com This suppression is linked to its influence on ATP hydrolysis and by promoting strand-switching, which can inhibit unidirectional unwinding. sissa.it However, this suppressive role is reversed when the helicase encounters more complex DNA structures.
The HRDC domain of the human Bloom's syndrome (BLM) protein is indispensable for the unwinding and dissolution of double Holliday junctions, which are critical intermediates in homologous recombination. nih.govsemanticscholar.orgcolumbia.edupnas.org Deletion or mutation of the BLM HRDC domain severely impairs the ability of the helicase to process these structures, even though its basic helicase activity on simpler substrates remains intact. semanticscholar.orgpnas.orgebi.ac.uk
Similarly, the HRDC domain is crucial for the efficient unwinding of G-quadruplex (G4) DNA. sissa.itoup.com In E. coli RecQ, the HRDC domain is essential for the deep and sustained unfolding of G4 structures, a function that is absent in helicase variants lacking this domain. sissa.itoup.com This indicates that the HRDC domain confers a specialized activity to the helicase, enabling it to resolve these stable secondary structures that can impede DNA replication and other processes.
Nucleic Acid Interaction and Binding Specificity
The regulatory functions of the HRDC domain are intimately linked to its ability to interact with nucleic acids. This interaction provides a mechanism for targeting the helicase to specific DNA or RNA structures, thereby conferring substrate specificity.
HRDC domains exhibit a range of DNA binding preferences and affinities, which vary significantly among different RecQ helicase family members. nih.govyoutube.com This diversity in binding properties is a key factor in the functional specialization of these enzymes.
The HRDC domain of E. coli RecQ shows a preferential binding to single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA). researchgate.netbohrium.com In contrast, the HRDC domain from the human Werner syndrome (WRN) protein does not appear to bind DNA in vitro. nih.govyoutube.com The HRDC domain of the human BLM protein also binds preferentially to ssDNA, although with a relatively low affinity (Kd of approximately 100 μM). youtube.combohrium.comcolab.ws
A critical function of the HRDC domain is its ability to recognize and bind to specific DNA structures. The BLM HRDC domain is required for efficient binding to and unwinding of double Holliday junctions. nih.govsemanticscholar.orgpnas.org While the isolated BLM HRDC domain has different binding modes for ssDNA and Holliday junctions, its role in the context of the full protein is to confer this structure specificity. youtube.comcolab.ws Similarly, the HRDC domain of E. coli RecQ is essential for its activity on G-quadruplex DNA, suggesting a role in recognizing or stabilizing this structure during unwinding. sissa.itoup.com A peptide derived from the BLM HRDC domain has also been shown to bind to and unfold human telomeric G-quadruplexes.
| Protein/Organism | Preferred DNA Substrate(s) | Reported Dissociation Constant (Kd) |
|---|---|---|
| E. coli RecQ | Single-stranded DNA (ssDNA) | ~2.5 μM for ssDNA |
| Human BLM | ssDNA, Double Holliday Junctions, G-quadruplex DNA | ~100 μM for ssDNA |
| S. cerevisiae Sgs1 | ssDNA, 3'-overhanging duplex DNA | ~30 μM for ssDNA |
| Human WRN | No significant DNA binding detected in vitro | Not applicable |
The name of the HRDC domain, "Helicase and RNase D C-terminal," suggests a potential involvement in RNA metabolism, as RNase D is a 3' to 5' exoribonuclease. Indeed, HRDC domains are found in ribonucleases such as E. coli RNase D and the nuclear exosome component Rrp6p from Saccharomyces cerevisiae. columbia.eduyoutube.com In Rrp6p, the HRDC domain is crucial for the correct 3'-end processing of stable RNA molecules. youtube.com Mutation of a conserved residue in the HRDC domain of Rrp6p alters its structure-specific nuclease activity. columbia.edu
Furthermore, some DNA helicases containing HRDC domains, such as human RecQ4, exhibit robust activity in unwinding R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single DNA strand. sissa.it This suggests that the HRDC domain may play a role in recognizing or processing these RNA-containing structures, although direct binding of isolated HRDC domains to RNA has not been as extensively characterized as their DNA-binding properties.
The HRDC domain adopts a conserved globular fold consisting of a bundle of four to five α-helices. nih.govyoutube.com Despite this conserved structural scaffold, the surface properties of HRDC domains from different proteins vary significantly, which accounts for their diverse nucleic acid binding specificities. nih.govyoutube.com
The surface of the HRDC domain can present distinct electrostatic and hydrophobic patches that mediate interactions with DNA. youtube.com For instance, the Saccharomyces cerevisiae Sgs1p HRDC domain has a positively charged region on its surface that is capable of interacting with the negatively charged phosphate (B84403) backbone of DNA. nih.gov In contrast, the human BLM HRDC domain utilizes a binding site located in a hydrophobic loop and the N-terminus of an alpha-helix to interact with ssDNA. youtube.comcolab.ws This binding surface is largely hydrophobic, with the exception of a single positively charged lysine (B10760008) residue, which explains its weaker affinity for ssDNA compared to other HRDC domains. youtube.com
The structural adaptability of the HRDC domain allows it to serve as a versatile platform for evolving specialized nucleic acid binding functions. By altering the surface-exposed residues, different RecQ helicases have tailored their HRDC domains to recognize specific DNA structures, thereby directing the enzymatic activity of the helicase to the appropriate genomic locations. researchgate.net
Participation in DNA Metabolism Pathways
The Helicase and RNaseD C-terminal (HRDC) domain is a conserved structural motif found in many RecQ helicases, which are crucial enzymes for maintaining genome integrity. nih.govoup.com This domain plays a significant role in various DNA metabolic pathways, including recombination, replication, and repair, by modulating the activity and substrate specificity of the helicase. nih.govnih.govnih.gov
Role in DNA Recombination (e.g., Holliday Junction Dissolution)
The HRDC domain is a critical component in the process of DNA recombination, particularly in the resolution of recombination intermediates. One of the most well-documented roles is its function in the dissolution of double Holliday junctions (dHJs), a process essential for preventing genomic instability. researchgate.netoup.comembopress.org
The Bloom syndrome protein (BLM), a human RecQ helicase, in conjunction with Topoisomerase IIIα, is uniquely capable of dissolving dHJs. oup.com This function is critically dependent on the BLM HRDC domain. researchgate.netembopress.orgnih.gov The HRDC domain is required for the efficient binding to and unwinding of dHJ structures. embopress.org While variants of BLM lacking the HRDC domain retain their basic helicase activity on simpler DNA substrates, they are deficient in processing dHJs. embopress.org This indicates that the HRDC domain confers a specific DNA structure recognition capability to the BLM helicase, targeting it to complex recombination intermediates. embopress.org
Interestingly, the isolated HRDC domain of BLM shows different binding modes for single-stranded DNA (ssDNA) versus Holliday junctions, suggesting a specialized role in interacting with these structures. oup.comnih.gov It has been proposed that the HRDC domain may act as a wedge to open the arms of a Holliday junction through electrostatic repulsion, facilitating its resolution. frontiersin.org Mutations within the HRDC domain, such as at lysine-1270 in BLM, have been shown to be essential for efficient dHJ dissolution. embopress.org This highlights the domain's direct involvement in the catalytic process of resolving recombination intermediates. ebi.ac.uk
| Protein | Organism | Role of HRDC Domain in Recombination | Key Findings |
| BLM | Human | Essential for double Holliday junction (dHJ) dissolution | Confers DNA structure specificity, required for efficient binding and unwinding of dHJs. embopress.orgnih.gov |
| Sgs1 | S. cerevisiae | DNA binding and modulation of helicase function | Positively charged surface interacts with DNA, suggesting a role in auxiliary DNA contacts. nih.gov |
| RecQ | E. coli | Stable DNA binding | Dispensable for core ATPase and helicase activities but promotes stable interaction with DNA substrates. nih.gov |
Involvement in DNA Replication and Repair
RecQ helicases, and by extension their HRDC domains, are key players in DNA replication and repair, contributing to the stability of stalled replication forks and the repair of DNA damage. nih.govnih.govnih.gov The HRDC domain participates in these processes primarily by helping to recruit the helicase to specific sites of DNA damage. nih.gov
In human Werner syndrome protein (WRN) and BLM, the HRDC domain is involved in the recruitment of the helicase to DNA double-strand breaks (DSBs). nih.gov Studies have shown that the HRDC domains of both WRN and BLM can be recruited to sites of DNA damage induced by agents like methyl methanesulfonate (B1217627) (MMS) and mitomycin C (MMC). nih.govresearchgate.net Green fluorescent protein (GFP)-tagged HRDC domains form distinct foci at damage sites that co-localize with γ-H2AX, a marker of DNA double-strand breaks. researchgate.net
However, the presence of the HRDC domain alone is not sufficient for the completion of repair. While it can recognize and bind to damaged DNA, subsequent repair events fail to occur, leading to cell death. researchgate.net This indicates that the HRDC domain acts as a targeting module, bringing the catalytic core of the helicase to the lesion, but the entire protein is required for the subsequent steps of repair. nih.govresearchgate.net The HRDC domain, therefore, plays a crucial role in the initial damage recognition step of DNA repair pathways. nih.gov
Contribution to Enzymatic Specificity and Processivity
The HRDC domain significantly contributes to the enzymatic specificity and processivity of RecQ helicases by modulating their interaction with DNA substrates. nih.govresearchgate.net Although the core helicase and ATPase activities reside in the catalytic core of the enzyme, the HRDC domain acts as a regulatory module. oup.comnih.gov
Naturally occurring variations in the DNA binding residues among HRDC domains of different RecQ homologs are thought to target these enzymes to distinct DNA substrates. researchgate.netbohrium.com For example, the HRDC domain of E. coli RecQ preferentially binds to single-stranded DNA (ssDNA). bohrium.com In contrast, the HRDC domains of human WRN and BLM have different surface properties and DNA binding affinities, which may mediate diverse molecular interactions and contribute to their functional differences. nih.govresearchgate.net The isolated WRN HRDC domain does not appear to interact strongly with DNA, suggesting it might be more involved in protein-protein interactions. nih.gov
The HRDC domains can also have a direct impact on the enzymatic activity of the helicase. In the case of Deinococcus radiodurans RecQ, which possesses three HRDC domains, these domains have distinct regulatory functions. nih.gov The N-terminal HRDC domain is critical for high-affinity DNA binding and efficient DNA unwinding. nih.gov Conversely, the more C-terminal HRDC domains can weaken the DNA binding affinity and reduce the rate of DNA-dependent ATP hydrolysis, indicating a complex regulatory role. nih.gov This demonstrates that HRDC domains have evolved to encode both DNA binding and regulatory functions, fine-tuning the helicase's activity for specific cellular tasks. nih.gov An intact HRDC domain is also necessary for a structural transition in the DNA-bound RecQ helicase, which is linked to processive ssDNA translocation. nih.gov
| RecQ Helicase | HRDC Domain Function | Impact on Enzymatic Activity |
| E. coli RecQ | Preferentially binds ssDNA | Modulates unwinding activity on different DNA structures. bohrium.comsemanticscholar.org |
| D. radiodurans RecQ | Three HRDC domains with distinct roles | N-terminal domain enhances DNA binding and unwinding; C-terminal domains attenuate DNA binding and ATP hydrolysis. nih.gov |
| Human BLM | Critical for dHJ processing | Confers specificity for Holliday junctions; essential for processive unwinding of complex structures. oup.comembopress.org |
| Human WRN | Recruitment to DNA damage sites | May mediate protein-protein interactions; weak intrinsic DNA binding. nih.govnih.gov |
Interactions and Protein Complexes Involving Hrdc Domains
Protein-Protein Interactions Mediated by HRDC Domains
HRDC domains engage in interactions with various protein partners, including catalytic cores and other accessory domains within the same or different protein molecules.
Structural studies have revealed that the HRDC domain interacts with the helicase core, which typically comprises two RecA-like domains (D1 and D2), in proteins like BLM helicase. portlandpress.comnih.govoup.com These interactions can be dependent on the nucleotide-bound state of the enzyme, suggesting a role within the catalytic cycle. portlandpress.comoup.com For instance, the BLM HRDC domain packs against a shallow cleft situated between the two RecA domains. oup.com Investigations involving isolated domains of BLM have confirmed interactions between the HRDC domain and the RecA core, exhibiting a moderate affinity in the presence of ADP or ATP. researchgate.net This interaction, despite its moderate affinity in isolation, is considered likely significant in the context of the full-length protein due to the flexible linker connecting the domains. researchgate.net
Interactions between the helicase core and HRDC domains are thought to be a conserved characteristic among RecQ helicases, although their precise effect on helicase activity can vary depending on the specific enzyme. biorxiv.org In Escherichia coli RecQ, the HRDC domain has been shown to interact dynamically with the RecA core and single-stranded DNA overhangs. nih.gov In contrast, the interaction between the WRN HRDC domain and its helicase core appears less extensive compared to that observed in BLM. biorxiv.org The HRDC domain is typically located C-terminal to the RecQ C-terminal (RQC) domain in many RecQ family proteins. portlandpress.com Beyond interactions with the core helicase, HRDC domains may also mediate interactions with other protein partners. nih.govnih.gov For example, the WRN HRDC domain has been proposed to interact with proteins that recognize DNA double-strand breaks, potentially facilitating the recruitment of WRN to repair sites. frontiersin.org Specific residues within the HRDC domain, such as Lys1270 in BLM, may play a role in facilitating interactions with other domains within the BLM protein. nih.gov
HRDC domains are integral to the formation and function of crucial multi-protein complexes. A prominent example is the complex formed by BLM with Topoisomerase IIIα (TOPO IIIα), which is essential for the dissolution of double Holliday junctions (dHJs), key intermediates in DNA recombination. nih.govembopress.orgnih.gov The HRDC domain of BLM is a critical requirement for the efficient dissolution of dHJs catalyzed by the BLM-TOPO IIIα complex. nih.govembopress.orgnih.gov BLM is also proposed to interact within a complex that includes replication protein A (RPA) and TOPO IIIα. nih.gov The functional association between RecQ helicases and type IA topoisomerases is evolutionarily conserved, as seen with the interaction between Sgs1p (a yeast RecQ helicase) and Top3p (the yeast homolog of TOPO IIIα). nih.gov
Beyond DNA metabolism, HRDC domains are found in proteins involved in RNA processing. The HRDC domain is present in eukaryotic and archaeal RNA polymerase II subunit RBP4. ebi.ac.ukebi.ac.ukembl.de Furthermore, structural studies of Escherichia coli RNaseD and Saccharomyces cerevisiae Rrp6, components of the RNA exosome complex involved in RNA degradation and processing, demonstrate the presence of HRDC domains and highlight inter-domain interactions within these ribonucleases. nih.govnih.gov
The HRDC domain plays a significant modulatory role in the assembly and function of the protein complexes it is part of. It appears to influence the core activities of helicases and other enzymes. portlandpress.com In Escherichia coli RecQ, the HRDC domain can suppress the dissociation of single-stranded DNA and the unwinding of fork structures. portlandpress.com It also contributes to stabilizing DNA sequence-dependent paused states of the enzyme. portlandpress.com
A key function of the HRDC domain is conferring DNA structure specificity. embopress.org For BLM, the HRDC domain is necessary for the efficient binding and unwinding of double Holliday junctions. embopress.org Its critical role in the dissolution of dHJs by the BLM-TOPO IIIα complex underscores its importance in this specific pathway. nih.govembopress.orgnih.gov Studies on the Deinococcus radiodurans RecQ helicase have shown that mutations within an acidic patch in one of its HRDC domains can impact DNA binding affinity and unwinding activity. nih.gov These residues may form an inter-domain interface that regulates structure-specific DNA binding. nih.gov
The HRDC domain can have differential effects on enzyme activity depending on the DNA substrate; for instance, it can oppositely modulate the unwinding activity of Escherichia coli RecQ on duplex DNA versus G-quadruplex structures. nih.gov The presence of the HRDC domain in Escherichia coli RecQ is associated with a persistent random walk unwinding mode and enables the enzyme to load onto three-way junction DNA without requiring a pre-existing single-stranded DNA region. oup.com While the HRDC domain is often dispensable for the basic helicase activity on simple DNA substrates, it is crucial for specialized functions like dHJ dissolution. nih.govportlandpress.comembopress.orgnih.gov The distinct surface properties of HRDC domains in different proteins suggest they may play a role in modulating interactions with other components within protein complexes. oup.com
Impact of Inter-domain Linker Regions
The regions linking the HRDC domain to other domains within a protein can significantly influence its interactions and function. A flexible linker connects the HRDC domain to the RecA domains in proteins like BLM, suggesting that even relatively weak interactions between the domains can be functionally significant in the context of the full-length protein. researchgate.net The length of the linker region varies between different HRDC-containing proteins. For example, the linker in WRN is considerably longer (around 70 residues) than that in BLM (around 10 residues). biorxiv.orgfrontiersin.org This difference in linker length in WRN may contribute to a greater spatial separation between the HRDC and RQC domains, which could be advantageous for interactions with other proteins. frontiersin.org Similarly, the long and flexible linker in Escherichia coli RecQ suggests the possibility of dynamic interactions between the HRDC domain and the core helicase or single-stranded DNA regions. nih.gov In BLM, a hydrophobic linker region contains a specific residue, Tyr 1237, which has been suggested to potentially facilitate DNA binding. nih.gov Structural analyses of RNaseD and Rrp6 have shown that inter-domain interactions between their catalytic portions and HRDC domains can be tenuous and mediated by a single acidic residue within the HRDC domain. nih.govnih.gov
Biological Significance and Phenotypic Impact of Hrdc Domains
Maintenance of Genome Integrity and Stability
RecQ helicases, characterized by the presence of HRDC domains in many family members, are key factors in maintaining genome integrity across all kingdoms of life mdpi.comnih.govoup.com. They participate in a complex network of DNA metabolic pathways, including homologous recombination and recombinational DNA repair mdpi.comoup.com. The HRDC domain contributes to this function by influencing DNA binding and substrate specificity, which is crucial for the proper processing of various DNA structures that arise during replication, repair, and recombination embopress.orgmdpi.comnih.govnih.gov.
For example, the HRDC domain of BLM is specifically required for the dissolution of double Holliday junctions (DHJs), a process that resolves recombination intermediates and suppresses the exchange of genetic material, thereby preventing mutagenic genomic rearrangements embopress.orgembopress.orgnih.gov. Studies have shown that the BLM HRDC domain confers DNA structure specificity and is necessary for efficient binding to and unwinding of DHJs embopress.org. While not essential for intrinsic helicase activity on simple substrates, the HRDC domain appears to perform a more specialized role in recognizing alternate DNA structures embopress.org.
The structural similarity of the HRDC domain to domains found in other DNA-metabolizing enzymes further supports its role in mediating contacts with DNA embopress.org. Variations in the surface residues of the HRDC domain are thought to regulate helicase activity nih.gov. In E. coli RecQ, the HRDC domain has been shown to suppress ssDNA dissociation and fork unwinding, and can stabilize DNA sequence-dependent paused states, suggesting a role in recombination quality control portlandpress.com.
Role in Cellular Processes
The HRDC domain's involvement in maintaining genome integrity extends to its participation in specific cellular processes, particularly DNA repair and potentially gene expression regulation.
DNA Repair Pathways
HRDC domains are integral to the function of RecQ helicases in multiple DNA repair pathways, including homologous recombination and non-homologous end joining mdpi.comnih.govoaepublish.com. The ability of RecQ helicases to process a wide variety of DNA structures generated during repair is essential for preventing chromosomal aberrations and genomic instability nih.govnih.gov.
In the context of DNA repair, the HRDC domain contributes to the ability of RecQ helicases to recognize and act upon specific DNA structures. For instance, the BLM HRDC domain is critical for the dissolution of DHJs, a process vital for resolving recombination intermediates during homologous recombination embopress.orgembopress.orgnih.gov. The WRN protein, which also contains an HRDC domain, has been shown to accumulate at sites of double-strand breaks, with its HRDC domain potentially playing a role in this recruitment nih.govkarger.com. While the isolated WRN HRDC domain may have weak DNA binding, its hydrophobic pocket might mediate interactions with repair proteins at DNA damage sites oaepublish.com.
Studies on E. coli RecQ have shown that the HRDC domain can orient the helicase on D-loops to promote specific disruption of the invading strand, highlighting its role in processing recombination intermediates pnas.org. The domain can also induce geometry-dependent pausing and shuttling during DNA unwinding, contributing to the precision of homologous recombination pnas.org.
Gene Expression Regulation (e.g., Post-transcriptional control)
While the primary focus of HRDC domain research has been on its role in DNA metabolism and genome stability, there is some evidence suggesting a potential involvement in gene expression regulation. The HRDC domain is also found in eukaryotic and archaeal RNA polymerase II subunit RBP4 embl.deebi.ac.uk. Although the precise function in this context is less characterized compared to its role in helicases, its presence in a component of the transcription machinery suggests a possible link to gene expression.
Furthermore, aberrant formation and accumulation of R-loops, which are DNA-RNA hybrid structures, can disrupt gene expression and lead to genome instability researchgate.net. WRN, containing an HRDC domain, is involved in preventing unscheduled R-loop formation, suggesting an indirect role in regulating gene expression by maintaining genomic stability researchgate.net. While direct evidence for the HRDC domain's involvement in post-transcriptional control is limited in the provided sources, its presence in RNA polymerase II and the link between RecQ helicases and R-loops suggest potential, albeit not fully elucidated, roles in regulating gene expression.
Implications of HRDC Domain Dysregulation and Associated Syndromes
Mutations affecting the genes encoding RecQ helicases with HRDC domains, such as BLM and WRN, lead to rare genetic disorders characterized by genomic instability and a predisposition to cancer and premature aging frontiersin.orgoup.comnih.gov. Dysregulation of the HRDC domain's function within these proteins is directly implicated in the pathogenesis of these syndromes.
Bloom Syndrome (BLM gene mutations)
Bloom syndrome (BS) is an autosomal recessive disorder caused by mutations in the BLM gene embl.denih.govnih.govpnas.org. Individuals with BS exhibit a range of symptoms including proportionate pre- and postnatal growth deficiency, sun-sensitive skin, immunodeficiency, and a significantly increased predisposition to various malignancies embl.denih.govpnas.org. A hallmark of BS is a striking elevation in the frequency of sister-chromatid exchanges, indicative of underlying genomic instability nih.govnih.gov.
Mutations in the BLM gene, including those affecting the HRDC domain, are responsible for the functional defects in the BLM helicase that lead to BS embl.denih.govnih.govpnas.org. The HRDC domain of BLM is crucial for its role in resolving double Holliday junctions through dissolution, a process that suppresses illegitimate recombination and maintains genome stability embopress.orgembopress.orgnih.gov. Mutations in the HRDC domain can impair this critical function, contributing to the genomic instability observed in BS cells embopress.org. While many BS-associated mutations lead to truncated or non-functional proteins, missense mutations within the HRDC domain have also been identified in individuals with BS, highlighting the importance of this domain's integrity for BLM function pnas.org.
Other Human Disorders and Cellular Phenotypes Linked to HRDC Defects
Defects in proteins containing the HRDC domain are implicated in several human disorders, primarily those arising from compromised DNA repair and maintenance pathways. The most well-characterized examples involve mutations in two key human RecQ helicases: Bloom syndrome protein (BLM) and Werner syndrome protein (WRN). embl.deebi.ac.uknih.govembopress.org
Bloom syndrome (BS) is an autosomal recessive disorder caused by mutations in the BLM gene. embl.deebi.ac.uknih.gov At the cellular level, BS is characterized by a markedly elevated frequency of sister-chromatid exchanges and chromosomal instability. embl.denih.gov Individuals with Bloom syndrome exhibit proportionate pre- and postnatal growth deficiency, sun-sensitive skin, distinctive facial features, immunodeficiency, and a significantly increased predisposition to a wide range of cancers that appear early in life. embl.de The HRDC domain of BLM is a critical regulator for the dissolution of double Holliday junctions by the BLM–Topoisomerase IIIα complex, a process crucial for preventing genome instability during homologous recombination. nih.govfrontiersin.org While the isolated human BLM HRDC domain's direct DNA binding activity has shown conflicting results in different studies, its interaction with the helicase core and potential role in modulating ATP hydrolysis suggest an important regulatory function. frontiersin.orgportlandpress.commdpi.com Mutations within the HRDC domain of BLM are specifically linked to Bloom Syndrome, highlighting its functional relevance in preventing the disorder. embl.degzsys.org.cnembl.de
Werner syndrome (WS) is another autosomal recessive disorder linked to defects in an HRDC-containing protein, the Werner syndrome protein (WRN). frontiersin.orgmdpi.comoaepublish.com WS is characterized by features resembling premature aging, including premature graying and loss of hair, bilateral cataracts, skin atrophy, and an increased risk of developing various cancers, particularly sarcomas and melanomas. frontiersin.orgoaepublish.com WRN is unique among human RecQ helicases in possessing both helicase and 3'-5' exonuclease activities. mdpi.comoaepublish.com The HRDC domain of WRN has been suggested to play a role in DNA binding or, more likely, in mediating protein-protein interactions, facilitating the recruitment of WRN to sites of DNA damage, such as double-strand breaks. frontiersin.orgfrontiersin.orgmdpi.comoaepublish.com While the precise function of the WRN HRDC domain is still under investigation, its presence in a protein essential for genome stability and its potential involvement in interacting with other repair proteins underscores its significance in the context of Werner syndrome and associated cellular phenotypes. frontiersin.orgoaepublish.com
It is important to note that while other human RecQ helicases exist, such as RECQL4, which is associated with disorders like Rothmund-Thomson syndrome, Baller-Gerold syndrome, and RAPADILINO syndrome, RECQL4 notably lacks the HRDC domain, distinguishing it structurally from BLM and WRN. nih.gov This suggests specialized roles for the HRDC domain within the subset of RecQ helicases that contain it.
Genomic Instability Manifestations
Defects in HRDC-containing proteins, particularly BLM and WRN, lead to profound genomic instability, which is the underlying cause of the associated human disorders and cancer predisposition. embl.deresearchgate.netnih.govfrontiersin.orgoaepublish.com The HRDC domain's involvement in regulating helicase activity and interacting with DNA or other proteins is crucial for maintaining genome integrity through various DNA metabolic processes, including DNA replication, recombination, and repair. nih.govfrontiersin.orgfrontiersin.orgportlandpress.commdpi.comoaepublish.comresearchgate.net
In the case of Bloom syndrome, the defective BLM protein, often due to mutations affecting the HRDC domain, results in impaired resolution of complex DNA structures, particularly double Holliday junctions, which are intermediates in homologous recombination. embopress.orgnih.govfrontiersin.org The inability to properly process these structures leads to excessive and aberrant recombination events, manifesting as a high frequency of sister-chromatid exchanges, a hallmark of Bloom syndrome cells. embl.denih.gov This increased recombination and associated chromosomal rearrangements contribute significantly to the observed genomic instability and heightened cancer risk.
For Werner syndrome, the dysfunctional WRN protein impacts multiple aspects of DNA metabolism. WRN's roles in unwinding various DNA structures, including those encountered during replication and at telomeres, and its exonuclease activity are essential for maintaining genomic stability. mdpi.comoaepublish.com Defects in WRN, potentially influenced by the HRDC domain's function in DNA binding or protein interactions, lead to replication stress, telomere dysfunction, and increased rates of mutations and chromosomal abnormalities. mdpi.comoaepublish.com These manifestations of genomic instability contribute to the premature aging phenotype and cancer predisposition seen in Werner syndrome patients.
The HRDC domain, by influencing the function and interactions of these critical helicases, plays an indirect yet vital role in preventing genomic instability. Its proposed functions in modulating helicase activity, recognizing specific DNA structures, or facilitating protein partnerships are all directly relevant to the accurate and efficient execution of DNA repair and replication processes. frontiersin.orgportlandpress.commdpi.comresearchgate.net When these processes are compromised due to defects in the HRDC-containing proteins, the accumulation of DNA damage and chromosomal aberrations leads to the genomic instability characteristic of disorders like Bloom and Werner syndromes.
Regulation of Hrdc Domain Activity
Conformational Dynamics and Allosteric Modulation
Conformational changes are intrinsically linked to allosteric regulation, where binding at one site influences activity at another site through changes in protein shape and dynamics. ucsf.edu The HRDC domain itself undergoes conformational changes, and these dynamics can influence its interactions and regulatory functions. Crystal structures and studies on proteins like the Bloom syndrome helicase (BLM) indicate a role for the HRDC domain in conformational changes within the larger protein. ebi.ac.ukoup.com
For instance, in BLM helicase, there is an unexpected nucleotide-dependent interaction between the core helicase domain and the HRDC domain. oup.com This suggests that the binding of nucleotides at the active site can induce conformational changes that involve the HRDC domain, potentially regulating helicase activity. The HRDC domain in RecQ helicases is thought to dynamically switch between a "parked" state and a DNA-engaged state. researchgate.netnih.gov This conformational switch can modulate the helicase's activity on different DNA substrates. researchgate.net
While the isolated HRDC domain of BLM has shown relatively weak ssDNA binding affinity (Kd ∼100 μM), its interaction with DNA and other domains within the full-length protein can be influenced by conformational dynamics. nih.govnih.gov Studies on E. coli RecQ helicase suggest that the HRDC domain dynamically switches between binding modes (RecA core-binding and ssDNA-binding) after the enzyme associates with DNA, providing a model for its modulation mechanism. researchgate.net
Allosteric regulation involving the HRDC domain has been explored, particularly in the context of inhibitors targeting helicases like BLM. Small molecules can bind to allosteric sites, trapping specific conformational states and influencing the activity of the enzyme, potentially involving the HRDC domain's position or conformation. nih.gov
Post-Translational Modifications Affecting HRDC Function (if identified in literature)
Post-translational modifications (PTMs) are crucial regulators of protein function, affecting interactions, localization, and activity. mdpi.comrsc.org While many known PTMs on proteins containing HRDC domains, such as BLM, occur in other regions like the N-terminus, PTMs on or near the HRDC domain could potentially influence its function and interactions. rsc.orgnih.gov
In the context of RecQ helicases, which often contain HRDC domains, various PTMs including phosphorylation, ubiquitination, acetylation, and SUMOylation have been shown to regulate their function, interactions, and stability. rsc.orgfrontiersin.org For example, SUMOylation of BLM is necessary for its interaction with RAD51 and promotes homologous recombination repair. rsc.orgfrontiersin.org While these specific examples may not directly target the HRDC domain, they highlight the importance of PTMs in regulating the activity of HRDC-containing proteins.
Research on the RNA exosome and its associated helicase Mtr4 (which contains an HRDC domain) in fission yeast has revealed extensive PTMs, with a significant proportion occurring on Mtr4. researchgate.net This suggests that the helicase, including potentially its HRDC domain, is a primary point of regulation through PTMs like phosphorylation. researchgate.net Phosphorylation at specific residues in Mtr4 has been shown to be required for its control and function in rRNA processing. researchgate.net
Although direct experimental evidence demonstrating specific PTMs on the HRDC domain itself and their precise impact on its structure or function is less extensively documented in the provided sources compared to PTMs on other domains of these proteins, the prevalence of PTMs on HRDC-containing proteins like BLM and Mtr4 suggests that the HRDC domain's activity could be indirectly or directly modulated by these modifications.
Regulation by Interacting Proteins and Nucleic Acid Substrates
The HRDC domain's function is significantly regulated by its interactions with other proteins and various nucleic acid substrates. mdpi.comnih.govCurrent time information in Colombo, LK.yeastgenome.org The domain is known to be involved in interactions with both DNA and proteins. ebi.ac.ukembl.de
The HRDC domain can contribute to DNA binding and substrate specificity. mdpi.comnih.gov While the DNA-binding affinity of the isolated HRDC domain can be low, its interaction with DNA within the context of the full-length protein is important for regulating helicase activity on specific DNA structures, such as double Holliday junctions (dHJs) in the case of BLM. nih.govmdpi.comnih.gov The HRDC domain of BLM is a critical determinant for the efficient binding to and unwinding of dHJ DNA by the BLM-Topoisomerase IIIα complex. nih.gov
Different HRDC domains exhibit variations in their DNA-binding abilities and preferences for different DNA structures, such as single-stranded DNA (ssDNA) or Holliday junctions. nih.govnih.gov For instance, Sgs1 and E. coli RecQ HRDC domains preferentially bind to ssDNA, while the human WRN HRDC domain shows little to no interaction with DNA in isolation. nih.gov The surface properties, including electrostatic charge distribution, of HRDC domains vary among different proteins and contribute to their distinct DNA-binding modes and potential for mediating molecular interactions. embl.deyeastgenome.orgnih.govfrontiersin.org
Beyond DNA, the HRDC domain can also mediate protein-protein interactions. ebi.ac.ukembl.denih.gov Although the HRDC domain in RecQ helicases has not always been directly implicated in mediating protein-protein interactions in isolation, it is part of protein fragments known to interact with other proteins. mdpi.com For example, a fragment of human BLM containing the HRDC domain binds to the telomere-associated protein Trf2. mdpi.com The HRDC domain's surface properties may be adapted for bridging protein and DNA interactions. yeastgenome.orgnih.gov
Here is a table summarizing some of the interacting partners and substrates mentioned in the context of HRDC-containing proteins:
| Protein Containing HRDC Domain | Interacting Protein Partner(s) | Nucleic Acid Substrate(s) | Reference(s) |
| Human BLM | Topoisomerase IIIα (TOPOIIIα) | Double Holliday Junctions (dHJs), ssDNA | nih.govnih.gov |
| Human BLM | Rad51 | rsc.orgfrontiersin.orgnih.gov | |
| Human BLM | RPA | nih.gov | |
| Human BLM | Trf2 | mdpi.com | |
| Human BLM | MLH1 | frontiersin.org | |
| S. cerevisiae Sgs1 | ssDNA | yeastgenome.orgnih.gov | |
| E. coli RecQ | ssDNA, duplex DNA, G-quadruplex | researchgate.netnih.gov | |
| Human WRN | (Isolated domain shows no DNA binding) | nih.gov | |
| D. radiodurans RecQ | Structure-specific DNA | nih.govpdbj.org | |
| Fission yeast Mtr4 | RNA exosome subunits | RNA substrates | researchgate.net |
This table is based on the data presented in the text.
Compound Names and PubChem CIDs
Identifying specific small chemical compounds that directly interact with or are modified on the HRDC domain itself, and for which PubChem CIDs are readily available in the search results focused on the HRDC domain's regulation, is challenging based solely on the provided search snippets. The literature primarily discusses the HRDC domain as a protein domain and its interactions with biological macromolecules (DNA, other proteins).
Research Methodologies and Advances in Hrdc Domain Study
Structural Biology Techniques
Structural biology has been pivotal in elucidating the three-dimensional architecture of the HRDC domain from various organisms, revealing both conserved structural motifs and species-specific adaptations.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In the context of the hrdC protein, this method has provided high-resolution snapshots of the HRDC domain's architecture.
The crystal structure of the HRDC domain of the human Werner syndrome protein (WRN) has been successfully determined. nih.govsemanticscholar.org This analysis revealed that the domain adopts a globular fold, forming a bundle of alpha-helices. nih.govsemanticscholar.org This helical bundle structure is a common feature shared with the HRDC domains of Saccharomyces cerevisiae Sgs1 and Escherichia coli RecQ. nih.govsemanticscholar.org However, the WRN HRDC domain possesses unique structural features, including an extended first alpha-helix and a novel looping motif at the C-terminus, which contribute to a larger domain surface area compared to its counterparts in yeast and bacteria. nih.gov Interestingly, crystallographic studies, in conjunction with in vitro assays, have shown that the proposed DNA-binding surfaces in Sgs1 and E. coli RecQ are not conserved in the WRN HRDC domain, and this domain was found to lack DNA-binding ability. nih.govsemanticscholar.org
| Protein | Organism | Resolution (Å) | Key Structural Features | PDB ID |
| WRN HRDC | Homo sapiens | 1.80 | Bundle of α-helices, extended α1-helix, novel C-terminal loop | 2E2E |
| BLM HRDC | Homo sapiens | - | Predominantly electronegative surface | - |
| DrRecQ HRDC #3 | Deinococcus radiodurans | - | Predominantly negative surface | 2RHF |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that allows for the determination of protein structures in solution, providing insights into their dynamic properties.
NMR spectroscopy has been instrumental in determining the three-dimensional structure of the HRDC domain from the Saccharomyces cerevisiae RecQ helicase Sgs1p. nih.gov These studies revealed a structure that resembles auxiliary domains found in bacterial DNA helicases and other proteins that interact with nucleic acids. nih.gov Furthermore, NMR has been used to identify a positively charged region on the surface of the Sgs1p HRDC domain that can interact with DNA. nih.gov
The solution structure of the human Bloom syndrome protein (BLM) HRDC domain has also been elucidated by NMR. oup.comnih.govoup.com The BLM HRDC domain consists of five α-helices and a hydrophobic 310-helical loop. nih.govoup.com In contrast to the WRN HRDC domain, the BLM HRDC domain exhibits an extended acidic surface. nih.govoup.com NMR chemical shift perturbation studies have been crucial in mapping the DNA-binding residues of the BLM HRDC domain to the hydrophobic loop and the N-terminal region of the second helix. nih.govoup.com Additionally, the NMR structure of the N-terminal-most HRDC1 domain of RecQ helicase from Deinococcus radiodurans has been determined, revealing a potential DNA binding domain. nih.gov
| Protein | Organism | Method | Key Findings |
| Sgs1p HRDC | Saccharomyces cerevisiae | NMR Spectroscopy | Resembles auxiliary domains in bacterial DNA helicases; has a positively charged surface that interacts with DNA. |
| BLM HRDC | Homo sapiens | NMR Spectroscopy | Consists of five α-helices and one 310 helix; possesses an extended acidic surface; preferentially binds ssDNA. nih.gov |
| DrRecQ HRDC1 | Deinococcus radiodurans | NMR Spectroscopy | Revealed a potential DNA binding domain. nih.gov |
SAXS studies have been employed to investigate the solution structure of RecQ from Deinococcus radiodurans (DrRecQ) and its complexes with DNA substrates. nih.gov These experiments revealed that the catalytic core and the N-terminal HRDC domain (HRDC1) undergo a conformational change to a more compact state upon binding to junction DNA. nih.gov By building models based on the SAXS data, it was proposed that two DrRecQ molecules bind to the opposite arms of a Holliday junction. nih.gov This technique has also been used to model the movements of the HRDC domain in the context of the full-length BLM protein, suggesting that the HRDC domain can rotate around a hinge where the linker region meets the WH domain.
Biochemical and Biophysical Characterization
A range of biochemical and biophysical assays have been employed to functionally characterize the HRDC domain, particularly its interactions with nucleic acids and its influence on the enzymatic activities of the parent helicase.
These assays are fundamental for determining the ability of the HRDC domain to bind to various DNA and RNA substrates and for quantifying the binding affinity.
Electrophoretic Mobility Shift Assays (EMSAs) have been widely used to probe the DNA-binding properties of HRDC domains. nih.gov For instance, EMSA experiments have shown that the human BLM HRDC domain can bind to single-stranded DNA (ssDNA) with a dissociation constant (Kd) of approximately 100 μM. nih.govoup.com In contrast, no binding to double-stranded DNA (dsDNA) was observed under similar conditions. nih.gov EMSA has also been used to demonstrate that the HRDC domain of BLM is required for the efficient binding to and unwinding of double Holliday junctions. embopress.org
Fluorescence polarization (or fluorescence anisotropy) is another technique used to quantify binding interactions in solution. This assay has been utilized to show that the HRDC1 domain of DrRecQ has a binding affinity weaker than 70 μM for all DNA substrates tested, with no discernible specificity. nih.gov
| Protein Domain | Assay | Substrate | Binding Affinity (Kd) | Key Observation |
| Human BLM HRDC | EMSA | ssDNA | ~100 μM nih.govoup.com | Preferential binding to ssDNA over dsDNA. nih.gov |
| Human BLM HRDC | EMSA | dsDNA | No binding detected nih.gov | |
| D. radiodurans RecQ HRDC1 | Fluorescence Anisotropy | Various DNA substrates | >70 μM nih.gov | Weak binding with no specificity. nih.gov |
| Human WRN HRDC | in vitro assays | DNA | No binding detected nih.govsemanticscholar.org | Proposed to be involved in protein-protein interactions. nih.gov |
These assays are crucial for understanding the regulatory role of the HRDC domain on the core enzymatic functions of RecQ helicases. Helicase assays typically measure the unwinding of a duplex DNA or RNA substrate, often using fluorescently labeled oligonucleotides. mskcc.orgmuni.cz ATPase assays measure the hydrolysis of ATP, which fuels the helicase activity.
Studies on various RecQ helicases have generally shown that the HRDC domain is not essential for the fundamental helicase and ATPase activities on simple forked duplex DNA substrates. embopress.orgresearchgate.net For example, variants of BLM and E. coli RecQ lacking the HRDC domain retain their basic helicase functions. researchgate.net However, the HRDC domain can significantly modulate these activities, particularly on more complex DNA structures. researchgate.net
In the case of Deinococcus radiodurans RecQ, which uniquely possesses three HRDC domains, each domain has a distinct effect on the enzyme's activities. The N-terminal HRDC1 domain is critical for high-affinity DNA binding and is important for unwinding Holliday junction DNA. researchgate.netnih.gov In contrast, the more C-terminal HRDC domains tend to attenuate the DNA binding affinity and the rate of ATP hydrolysis. nih.gov The HRDC domain of BLM has been shown to be a critical determinant for the dissolution of double Holliday junctions. nih.gov
Single-Molecule Fluorescence Spectroscopy (e.g., smFRET, real-time translocation)
Single-molecule fluorescence spectroscopy has emerged as a powerful tool for investigating the real-time dynamics of the this compound's HRDC (Helicase and RNaseD C-terminal) domain. Techniques such as single-molecule Förster resonance energy transfer (smFRET) have provided unprecedented insights into the conformational changes and molecular interactions of the HRDC domain, which are often hidden in ensemble-averaged measurements. nih.govnih.govspringernature.com
smFRET studies have been instrumental in visualizing the dynamic behavior of the HRDC domain in E. coli RecQ helicase. By site-specifically labeling the HRDC domain with a single Cy5 fluorophore and another part of the protein or DNA with a donor fluorophore (like Cy3), researchers can monitor the distance between the two labels in real time. nih.govnih.gov These experiments have revealed that the Cy5-labeled HRDC domain can directly and dynamically interact with the RecA domains of the helicase. nih.govresearchgate.net Furthermore, smFRET has been used to observe the HRDC domain binding to both the 3' and 5' ends of overhang DNA in vitro. nih.govresearchgate.net
These single-molecule approaches have demonstrated that the HRDC domain is not static; instead, it switches between different conformational states. For instance, studies on E. coli RecQ have shown that the HRDC domain can dynamically switch between a RecA core-binding mode and a single-stranded DNA (ssDNA)-binding mode after the helicase associates with DNA. nih.gov This dynamic behavior is crucial for modulating the helicase's activity. The HRDC domain has been observed to significantly suppress the unwinding of 3'-partial duplex and forked DNA, while being essential for the unfolding of G-quadruplex DNA structures. nih.gov
Real-time translocation assays, another single-molecule technique, have been developed to monitor the movement of proteins across membranes. nih.govresearchgate.netbioengineer.org While not directly focused on the HRDC domain's translocation in the same manner as membrane proteins, the principles of tracking the real-time movement and conformational changes are applicable. For instance, live-cell imaging can be used to quantify the nuclear translocation of proteins, a process that involves dynamic protein movement. youtube.com The high temporal resolution of these methods, ranging from milliseconds to seconds, allows for the detection of transient intermediate states and the kinetics of conformational transitions within the HRDC domain as it interacts with DNA and other parts of the helicase machinery. mdpi.com
| Technique | Protein/Domain Studied | Key Finding | Reference |
|---|---|---|---|
| smFRET | E. coli RecQ HRDC domain | The HRDC domain dynamically interacts with RecA domains and binds to both 3' and 5' ends of overhang DNA. | nih.gov |
| smFRET | E. coli RecQ | The HRDC domain suppresses unwinding of duplex DNA but is essential for unfolding G-quadruplex DNA. | nih.gov |
| smFRET | E. coli RecQ | The HRDC domain mediates rapid short-extent reannealing by binding to displaced ssDNA. | nih.gov |
Genetic and Genomic Approaches
Gene Disruption and Mutagenesis Studies
Gene disruption and mutagenesis studies have been fundamental in elucidating the in vivo and in vitro functions of the this compound and its HRDC domain. By inactivating or altering the gene, researchers can observe the resulting phenotypic changes and infer the protein's role.
Site-directed mutagenesis has been extensively used to probe the function of specific amino acid residues within the HRDC domain of RecQ helicases. embopress.orgnih.gov In one study, the conformation of the HRDC domain in the human BLM protein was intentionally disrupted by substituting a highly conserved alanine (B10760859) with a proline to destabilize an α-helix, or by creating an internal deletion. embopress.org These mutations led to a diminished ability of the protein to interact with and process double Holliday junctions, highlighting the importance of the HRDC domain's structural integrity for its function. embopress.org
Furthermore, specific residues predicted to be involved in DNA interaction have been targeted. For example, mutagenesis of positively charged or aromatic residues in the E. coli RecQ HRDC domain identified their importance for ssDNA binding. researchgate.net Similarly, mutation of lysine-1270 in the HRDC domain of human BLM was shown to be critical for the efficient dissolution of double Holliday junctions. researchgate.net In contrast, some studies have shown that HRDC deletion variants of the S. cerevisiae Sgs1 protein retain their basic helicase functions in vitro and in most in vivo contexts. researchgate.net
| Organism/Protein | Mutation/Disruption | Observed Effect | Reference |
|---|---|---|---|
| Chromohalobacter sp. | hrdC gene disruption | Absence of this compound expression. | researchgate.net |
| Human BLM | Alanine-1250 to Proline substitution in HRDC domain | Destabilization of an α-helix in the HRDC domain. | embopress.org |
| Human BLM | Internal deletion in HRDC domain | Truncation of α-helices, disrupting HRDC conformation. | embopress.org |
| Human BLM | Lysine-1270 mutation in HRDC domain | Reduced efficiency in dissolving double Holliday junctions. | researchgate.net |
| E. coli RecQ | Mutagenesis of positively charged/aromatic residues in HRDC | Impaired binding to single-stranded DNA. | researchgate.net |
| S. cerevisiae Sgs1 | HRDC domain deletion | Retention of basic helicase functions in most contexts. | researchgate.net |
Sequence Alignment and Comparative Genomics
Sequence alignment and comparative genomics are powerful bioinformatic tools used to study the evolutionary relationships and functional conservation of the HRDC domain across different species. nih.gov By comparing the amino acid sequences of HRDC domains from various organisms, researchers can identify conserved residues and motifs that are likely crucial for the domain's structure and function. fccc.edu
For example, while the HRDC domains of BLM and E. coli RecQ appear to have a similar role in recognizing double Holliday junctions, the HRDC domain of WRN may have evolved a more specialized function, possibly in recognizing recombination structures at telomeres. embopress.org The crystal structure of the human WRN HRDC domain revealed that neither of the proposed DNA-binding surfaces in Sgs1 or E. coli is conserved, and the domain was found to lack DNA-binding ability in vitro. nih.govsemanticscholar.org This suggests that the WRN HRDC domain may be more involved in protein-protein interactions. nih.govsemanticscholar.org
Comparative genomics has also revealed variations in the number of HRDC domains within a single protein. The RecQ helicase from the radioresistant bacterium Deinococcus radiodurans is unique in that it possesses three HRDC domains at its C-terminus. researchgate.netnih.gov Sequence analysis shows that these are not simple repetitive copies, and each has distinct sequence characteristics that confer specialized DNA binding and regulatory functions. researchgate.netnih.gov Similarly, the RecQ helicase in Neisseria gonorrhoeae also contains multiple HRDC domains that are critical for its function in pilin (B1175004) antigenic variation and DNA repair. nih.gov
Computational Modeling and Simulation
Computational modeling and molecular dynamics (MD) simulations provide a virtual microscope to investigate the structure, dynamics, and interactions of the HRDC domain at an atomic level. mdpi.commdpi.com These approaches complement experimental data by offering insights into conformational changes and molecular mechanisms that are often difficult to capture through other techniques. nih.gov
Homology modeling has been used to predict the three-dimensional structure of HRDC domains based on the experimentally determined structures of related proteins. nih.gov For instance, homology models of the Werner and Bloom syndrome HRDC domains were generated, revealing different surface properties when compared to the Sgs1p HRDC domain. nih.gov Such models predicted the pronounced electronegativity of the BLM HRDC domain, suggesting a potential role in protein-protein interactions. oup.com
Molecular dynamics simulations have been employed to study the conformational dynamics of HRDC domains. mdpi.com These simulations can reveal how the domain's structure fluctuates over time and how it responds to different environmental conditions or binding events. For example, MD simulations can be used to investigate the effects of point mutations on the stability and dynamics of the protein, providing a mechanistic explanation for experimental observations from mutagenesis studies. mdpi.com
Evolutionary Conservation and Divergence of Hrdc Domains
Phylogenetic Distribution Across Domains of Life (Bacteria, Yeast, Eukaryotes)
The HRDC domain is widely distributed across all three domains of life, indicating its ancient origins. embl.deebi.ac.ukexpasy.org It is found at the C-terminus of many RecQ helicases and in RNase D homologs in bacteria, yeast, and humans. expasy.org The presence of this domain in proteins from purple bacteria and eukaryotes has led to the suggestion that the genes for Werner syndrome (WRN) and Bloom syndrome (BLM) proteins, which contain HRDC domains, may have originated from the mitochondrial genome. embl.de
In bacteria, while many species possess a single RecQ helicase with an HRDC domain, some, like Deinococcus radiodurans, have evolved to utilize multiple HRDC domains within a single RecQ protein. nih.govscite.aircsb.org This bacterium, known for its extreme radiation resistance, has a RecQ helicase (DrRecQ) with three C-terminal HRDC domains. nih.govscite.ai This multi-domain architecture is also observed in the RecQ helicases of Neisseria gonorrhoeae and Neisseria meningitidis. nih.gov Conversely, some bacterial RecQ helicases lack an HRDC domain altogether. oup.com
In the eukaryotic kingdom, the distribution is also varied. The yeast Saccharomyces cerevisiae has a RecQ helicase, Sgs1p, which contains an HRDC domain. embl.denih.govpdbj.org This domain is also found in the yeast RNA polymerase I subunit RPA14. ebi.ac.uk In multicellular eukaryotes, the situation is more complex, with multiple RecQ paralogs, not all of which contain an HRDC domain. For instance, in humans, five RecQ helicases have been identified: RECQL1, BLM, WRN, RECQL4, and RECQL5. oup.comd-nb.info Both BLM and WRN proteins possess an HRDC domain. embl.deebi.ac.uk However, RECQL4 and RECQL5β lack a recognizable HRDC domain. oup.comd-nb.info The HRDC domain is also present in archaeal RNA polymerase II subunit RBP4. embl.deebi.ac.uk
The SMART database reports the presence of 17,943 HRDC domains in 17,352 proteins, with the majority found in bacteria (90.78%), followed by eukaryotes (8.24%) and archaea (0.62%). embl.de This broad but uneven distribution highlights the domain's retention and diversification throughout evolution.
Comparison of HRDC Domain Functions in Orthologs and Paralogs
While the core structure of the HRDC domain—a bundle of four to five alpha-helices—is conserved, its function has diverged significantly between orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes within the same species that arose by duplication). nih.govfrontiersin.org This functional specialization is largely attributed to variations in surface-exposed residues, leading to different electrostatic surface properties and DNA-binding capabilities. nih.govnih.gov
DNA Binding Specificity:
A primary function of the HRDC domain is to act as an auxiliary DNA-binding domain, often conferring substrate specificity to the helicase. oup.comnih.govembopress.org However, the nature of this binding varies.
The Saccharomyces cerevisiae Sgs1 HRDC domain binds to both single-stranded DNA (ssDNA) and duplex DNA with a 3'-overhang. oup.comnih.gov
The Escherichia coli RecQ HRDC domain, a bacterial ortholog, binds exclusively to ssDNA. oup.comnih.gov
In contrast, the isolated human WRN HRDC domain, a paralog to BLM, does not exhibit DNA binding in vitro. nih.govnih.gov
The human BLM HRDC domain preferentially binds to ssDNA, albeit with a relatively low affinity. oup.comnih.gov Interestingly, it displays different binding modes for ssDNA versus Holliday junctions. nih.gov
This variation in DNA binding suggests that the HRDC domain has been adapted for specialized roles in different organisms and in different RecQ helicases within the same organism. nih.gov For example, the HRDC domain of BLM is critical for the dissolution of double Holliday junctions, a function not shared by other human RecQ helicases. nih.govembopress.org
Protein-Protein and Inter-domain Interactions:
Beyond direct DNA interaction, some HRDC domains are implicated in mediating protein-protein or inter-domain interactions.
The WRN HRDC domain, with its extended acidic loop, has been proposed to facilitate protein-protein interactions. nih.govfrontiersin.org Its unique long linker region may allow it to interact with other protein partners involved in DNA double-strand break repair. frontiersin.orgnih.gov
The HRDC domain of BLM has been suggested to bridge protein and DNA interactions. nih.gov Structural studies show that the BLM HRDC domain can interact with the helicase core of the protein, potentially modulating its activity. mdpi.comresearchgate.netnih.gov
In Deinococcus radiodurans RecQ, which has three HRDC domains, each domain influences the helicase's biochemical functions differently, suggesting specialized roles in regulating activity through inter-domain interactions. nih.govoup.com
The following table summarizes the functional differences of HRDC domains in selected orthologs and paralogs:
| Protein (Organism) | Domain Type | Primary Function | DNA Binding |
| Sgs1 (S. cerevisiae) | Ortholog | Auxiliary DNA binding | ssDNA and 3'-overhang duplexes oup.comnih.gov |
| RecQ (E. coli) | Ortholog | Auxiliary DNA binding | ssDNA only oup.comnih.gov |
| BLM (Human) | Paralog | Holliday junction dissolution, DNA binding | Preferentially ssDNA, distinct Holliday junction binding nih.govembopress.org |
| WRN (Human) | Paralog | Protein-protein interactions | No direct DNA binding observed in vitro nih.govnih.gov |
| DrRecQ (D. radiodurans) | Ortholog | Regulation of helicase activity | Each of the three HRDC domains has a distinct regulatory effect nih.govoup.com |
Adaptive Evolution and Specialization of HRDC Domains
The HRDC domain serves as a prime example of a versatile structural scaffold that has undergone adaptive evolution to acquire specialized functions. nih.govnih.gov The low sequence identity among HRDC domains, despite their conserved three-dimensional fold, underscores this evolutionary plasticity. nih.govfrontiersin.org
The primary driver of this specialization appears to be the alteration of surface-exposed amino acids, which dictates the domain's electrostatic properties and interaction interfaces. nih.govnih.gov For instance, homology models of the Werner and Bloom HRDC domains reveal surface properties that are distinct from each other and from the Sgs1p HRDC domain in yeast. embl.denih.gov The WRN HRDC domain surface contains both acidic and basic regions, while the BLM HRDC surface is predominantly electronegative. frontiersin.org This difference in charge distribution likely underlies their divergent roles, with the WRN domain potentially mediating protein-protein interactions and the BLM domain being more directly involved in DNA structure recognition. frontiersin.org
The case of Deinococcus radiodurans RecQ, with its three distinct HRDC domains, provides a striking illustration of intra-protein specialization. nih.gov Biochemical analyses have shown that these domains differentially regulate the helicase's activities, with the N-terminal-most HRDC domain enhancing DNA binding and unwinding, while the other two C-terminal domains attenuate these functions. oup.com This suggests that gene duplication and subsequent divergence of the HRDC domains within a single protein have allowed for a more nuanced regulation of its function, possibly contributing to the organism's remarkable DNA repair capabilities. scite.aircsb.org
Furthermore, it has been proposed that the ancestral function of RecQ family helicases might have been in RNA metabolism, with a later shift to DNA-related functions. oup.com This hypothesis is supported by the fact that many RecQ helicases share the HRDC domain with the RNase D family of nucleases. oup.com The evolution of the HRDC domain may therefore reflect a broader evolutionary trajectory from RNA to DNA processing roles.
Influence of HRDC Domain Presence/Absence on Protein Function
The presence or absence of an HRDC domain has a profound impact on the function of the protein in which it resides. While the core helicase and RecQ-C-terminal (RQC) domains are sufficient for basic ATPase and DNA unwinding activities, the HRDC domain provides an additional layer of regulation and specificity. oup.comoup.com
Impact of HRDC Domain Deletion:
Deletion or mutation of the HRDC domain often leads to specific functional deficits rather than a complete loss of enzymatic activity.
In human BLM, the absence of a functional HRDC domain abrogates its ability to dissolve double Holliday junctions, a critical step in DNA recombination repair. embopress.org However, the intrinsic helicase activity on simple forked duplex substrates remains largely unaffected. embopress.org
Similarly, in E. coli RecQ, the loss of the HRDC domain significantly reduces its ability to unwind Holliday junction substrates but does not impact its activity on forked DNA. embopress.org
In the yeast Sgs1 protein, a truncated version lacking the HRDC domain was found to be non-functional in vivo, even though mutations in the helicase domain itself had no apparent effect. embl.de
These findings indicate that the HRDC domain is not essential for the core catalytic function of the helicase but is crucial for its ability to recognize and process specific, complex DNA structures. embopress.orgmdpi.com
Functional Implications of HRDC Absence in Paralogs:
The natural absence of the HRDC domain in certain RecQ paralogs, such as human RECQL4 and RECQL5β, suggests a specialization of function where this particular mode of DNA structure recognition is not required. oup.com These helicases likely have different regulatory mechanisms and target substrates compared to their HRDC-containing counterparts. For example, RECQL4 has a unique C-terminal domain that is structurally distinct from the RQC and HRDC domains of other RecQ helicases, implying a different mechanism for achieving its DNA protective functions. d-nb.info
The function of the HRDC domain can also be more subtle, potentially regulating substrate binding by guiding nucleic acids into the active site or preventing the degradation of certain structural elements. biologists.com Its presence or absence, therefore, is a key determinant of the protein's specific role within the complex network of DNA and RNA metabolism.
Future Directions and Unanswered Questions in Hrdc Domain Research
Elucidating the Full Spectrum of HRDC Domain-Mediated Interactions
A primary challenge in HRDC research is to map the complete interactome of this versatile domain. The HRDC domain is known to engage in a complex network of interactions with both nucleic acids and other proteins, and even with other domains within the same protein.
Future research must move beyond qualitative descriptions to a quantitative and comprehensive understanding of these interactions. A key area of focus will be the domain's affinity for various DNA structures. While it is established that HRDC domains can bind to single-stranded DNA (ssDNA) and are crucial for processing complex structures like double Holliday junctions (dHJs), the precise structural determinants for this specificity are not fully understood. nih.govembopress.orgembopress.org For example, the HRDC domains of E. coli RecQ and S. cerevisiae Sgs1 bind preferentially to ssDNA, whereas the human Werner syndrome protein (WRN) HRDC domain shows little to no DNA binding activity in isolation, suggesting it may primarily mediate protein-protein interactions. nih.govnih.gov The BLM HRDC domain, conversely, binds weakly to ssDNA but is critical for the recognition and unwinding of dHJs. nih.govembopress.org
Investigating how post-translational modifications of the HRDC domain or its binding partners might modulate these interactions is another vital avenue. Furthermore, identifying the full suite of protein partners that interact with HRDC domains in different cellular contexts will be crucial. The acidic surface of the WRN HRDC domain, for instance, is proposed to be a hub for such interactions. nih.govfrontiersin.org Systematic approaches like high-throughput yeast two-hybrid screens and affinity purification-mass spectrometry will be instrumental in building a complete interaction map.
Understanding the Precise Mechanism of HRDC Domain Regulation in Specific Biological Contexts
The HRDC domain acts as a crucial regulator, fine-tuning the activity of the larger protein in response to specific cellular needs, particularly in DNA metabolism. A major goal for future research is to unravel the precise molecular mechanisms of this regulation.
In the context of DNA repair, the HRDC domain of BLM helicase is indispensable for the dissolution of dHJs, a critical step in homologous recombination. embopress.orgembopress.orgnih.gov However, the exact mechanism by which the HRDC domain confers this specificity is still debated. It is proposed to act as a DNA structure sensor, helping to position the helicase core correctly on these complex intermediates. embopress.orgelifesciences.org Single-molecule studies on E. coli RecQ have revealed that the HRDC domain interacts with the displaced DNA strand during unwinding, inducing pausing and shuttling behaviors that are dependent on the geometry of the DNA substrate. mk-lab.orgpnas.org This suggests a "quality control" function, allowing the helicase to distinguish between legitimate and illegitimate recombination intermediates. elifesciences.org
Future studies should aim to visualize these dynamic processes in real-time. A key question is how the HRDC domain communicates with the catalytic helicase core. Structural studies of the full-length BLM protein show the HRDC domain making contact with the helicase motor domains, suggesting that its binding to DNA could trigger allosteric changes that modulate ATP hydrolysis and translocation along the DNA. portlandpress.comfrontiersin.org Elucidating how these inter-domain interactions are orchestrated in the presence of different DNA substrates and protein partners will be key to understanding its regulatory role.
Exploring Novel Functional Roles Beyond DNA Metabolism
While the vast majority of research has focused on the HRDC domain's role in DNA replication, recombination, and repair, there are hints of functions beyond this traditional scope. The presence of HRDC domains in proteins like RNA polymerase II subunit RBP4 suggests involvement in transcription or other aspects of RNA metabolism. ebi.ac.ukembl.de
An intriguing future direction is to explore these non-canonical roles. For example, recent bioinformatics studies have noted structural similarities between the BLM protein and proteins implicated in neurodegenerative diseases, such as Tau and TDP-43, and have identified deleterious mutations in the BLM HRDC domain that could affect protein stability. researchgate.net This raises the speculative but exciting possibility that HRDC-containing proteins could be involved in pathways related to protein aggregation and neurodegeneration, a hypothesis that warrants experimental investigation.
Furthermore, given that RecQ helicases are considered "caretakers of the genome," their functions are deeply integrated with cell cycle control and signaling pathways. frontiersin.org Future research could explore whether the HRDC domain acts as a signaling scaffold, recruiting checkpoint proteins or other signaling molecules to sites of DNA processing, thereby linking the mechanics of DNA repair to broader cellular decisions. The discovery of plant-specific RecQ-like genes, such as RecQsim, which possess unique domain architectures, also points toward functional diversification and novel roles waiting to be discovered in other kingdoms of life. kit.edu
Advancements in High-Resolution Structural and Dynamic Studies
High-resolution structural information has been foundational to our current understanding of the HRDC domain. To date, several structures of isolated HRDC domains from various organisms have been solved using X-ray crystallography and NMR spectroscopy, revealing a conserved five-helix bundle fold. nih.govnih.govnih.govoup.compdbj.org These studies have highlighted how variations in surface charge distribution correlate with different functional specializations, such as DNA binding versus protein-protein interaction. nih.govfrontiersin.org For example, the structure of the C-terminal HRDC domain from Deinococcus radiodurans RecQ, solved at a very high resolution, revealed unusual electrostatic features suggested to be important for inter-domain interactions that regulate DNA binding. nih.govoup.com
The next frontier is to move from static snapshots of isolated domains to dynamic pictures of the entire protein machinery in action. Cryo-electron microscopy (cryo-EM) will be invaluable for capturing the structures of full-length HRDC-containing proteins, like BLM and WRN, in complex with their various DNA substrates (e.g., D-loops, Holliday junctions) and protein partners. Such studies could reveal the conformational changes that underpin the domain's regulatory functions.
Furthermore, advanced NMR techniques and single-molecule fluorescence resonance energy transfer (smFRET) can provide crucial insights into the domain's dynamics. researchgate.net These methods can map the transient interactions between the HRDC domain and the helicase core, or track its movement along DNA in real time. researchgate.net Understanding these dynamics is essential, as kinetic studies suggest that the HRDC domain's interactions are part of the enzyme's catalytic cycle, stabilizing paused states in a sequence-dependent manner. portlandpress.comelifesciences.org
Potential for Therapeutic Target Identification and Modulation of HRDC-Containing Proteins
The central role of HRDC-containing proteins like BLM and WRN in maintaining genome integrity makes them compelling targets for cancer therapy. frontiersin.org Many cancers exhibit defects in DNA damage response (DDR) pathways, making them reliant on alternative pathways that involve these helicases. This creates a synthetic lethal relationship that can be exploited therapeutically. Inhibiting BLM, for instance, could be selectively toxic to cancer cells that have lost other key DDR proteins. frontiersin.org
The HRDC domain itself presents a potential target for small-molecule inhibitors. While developing inhibitors for protein-protein or protein-DNA interactions is challenging, the distinct surface features of HRDC domains offer opportunities for specific targeting. rsc.org An inhibitor that disrupts the HRDC domain's ability to recognize a specific DNA structure or to interact with a key protein partner could selectively disable a particular function of the helicase without affecting its core catalytic activity. This could lead to more targeted therapies with fewer side effects. Recent work has identified a selective inhibitor of BLM that appears to function allosterically, with evidence suggesting the HRDC domain interacts with ssDNA in the presence of the compound, providing insight into its mechanism. elifesciences.org
Future research should focus on high-throughput screening for molecules that bind to the HRDC domain and modulate its function. Structure-based drug design, guided by the high-resolution structural data discussed previously, will be a powerful tool in this endeavor. rsc.org Moreover, exploring novel therapeutic modalities, such as RNA-targeting approaches to modulate the expression or splicing of HRDC-containing proteins, could open up new avenues for treating cancers and other diseases linked to genomic instability. ts-lab.co.ukmdpi.com
Q & A
Basic Research Questions
Q. What are the key structural features of the HRDC domain, and how do they influence its functional roles?
- Methodological Answer : The HRDC domain typically adopts a five α-helical bundle structure with distinct electrostatic surfaces. For example, the BLM HRDC domain features an extended acidic region critical for DNA binding, while its hydrophobic loop mediates interactions with single-stranded DNA (ssDNA) . Structural characterization methods include:
- NMR spectroscopy to resolve dynamic interactions (e.g., mapping DNA-binding surfaces using chemical shift perturbations) .
- X-ray crystallography to determine high-resolution structures, as seen in studies of the Bloom syndrome helicase HRDC domain .
- Table 1 : Key Structural Studies of HRDC Domains
Q. Which experimental techniques are commonly used to study HRDC domain interactions with nucleic acids or proteins?
- Methodological Answer :
- Electrophoretic Mobility Shift Assay (EMSA) : Quantifies DNA-binding affinity (e.g., BLM HRDC binding to Holliday junctions) .
- Nuclear Magnetic Resonance (NMR) : Tracks domain dynamics and interaction surfaces (e.g., WRN HRDC-helicase interactions using isotope-labeled proteins) .
- Surface Plasmon Resonance (SPR) : Measures real-time kinetics of protein-DNA binding .
- Yeast Two-Hybrid Screening : Identifies protein interaction partners (e.g., Rrp6p HRDC interactions with exosome components) .
Advanced Research Questions
Q. How can contradictory findings about the HRDC domain’s DNA-binding vs. protein interaction roles be resolved?
- Methodological Answer : Contradictions often arise from context-dependent functions (e.g., full-length protein vs. isolated domains). Strategies include:
- Comparative Mutagenesis : Test variants (e.g., BLM HRDC Lys1270 mutants) to dissect DNA-binding vs. protein-interaction interfaces .
- Multi-domain Reconstitution : Study HRDC activity in the presence of adjacent domains (e.g., helicase-core interactions in BLM) .
- Cross-species Analysis : Compare HRDC domains from RecQ homologs (e.g., DrRecQ vs. human BLM) to identify conserved functional motifs .
Q. What advanced methods are suitable for studying conformational changes in HRDC domains during helicase activity?
- Methodological Answer :
- Small-Angle X-ray Scattering (SAXS) : Captures domain rearrangements in solution (e.g., HRDC movement relative to RecA domains in BLM) .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Maps flexibility and nucleotide-induced structural changes .
- Cryo-EM with Substrate Mimics : Visualizes HRDC positioning during DNA unwinding (e.g., using synthetic Holliday junction substrates) .
Q. How can researchers map the interaction surfaces of HRDC domains in multi-protein complexes?
- Methodological Answer :
- NMR Chemical Shift Perturbation (CSP) : Identifies residues involved in binding (e.g., WRN HRDC-helicase interface) .
- Crosslinking Mass Spectrometry (XL-MS) : Resolves proximal residues in complexes (e.g., Rrp6p HRDC-exosome interactions) .
- Table 2 : Functional Interaction Studies of HRDC Domains
| Interaction Partner | HRDC Domain Role | Methodologies | Key Insight | Reference |
|---|---|---|---|---|
| BLM Helicase Core | Regulates DNA unwinding efficiency | SAXS, Mutagenesis | HRDC movement modulates activity | |
| Exosome Components | Mediates RNA processing | Yeast Two-Hybrid, XL-MS | Platform for protein-protein binding |
Addressing Data Contradictions
Q. What experimental designs mitigate biases when studying HRDC domains in vitro vs. cellular contexts?
- Methodological Answer :
- Native PAGE with Cell Lysates : Validates interactions observed in purified systems .
- Fluorescence Resonance Energy Transfer (FRET) : Monitors real-time HRDC dynamics in live cells .
- CRISPR Knock-in Models : Introduces tagged HRDC domains to study endogenous interactions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
